Desmethylene Tadalafil
Overview
Description
Desmethylene Tadalafil is a derivative of Tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. Tadalafil is primarily used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is formed through the demethylenation of Tadalafil, which involves the removal of a methylene group from the parent compound. This modification can alter the pharmacokinetic and pharmacodynamic properties of the compound, making it a subject of interest in pharmaceutical research.
Mechanism of Action
Target of Action
Desmethylene Tadalafil, also known as Tadalafil catechol, primarily targets Phosphodiesterase type-5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis and, to a lesser extent, in vascular smooth muscle cells . It is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the regulation of blood flow and smooth muscle relaxation .
Mode of Action
This compound acts as a selective inhibitor of the PDE5 enzyme . By inhibiting PDE5, it prevents the breakdown of cGMP, leading to increased cGMP levels . This increase in cGMP levels results in relaxation of smooth muscle cells, allowing the corpus cavernosum to fill with blood and produce an erection . In the context of pulmonary arterial hypertension, the relaxation of smooth muscle in the pulmonary vasculature leads to vasodilation, which reduces blood pressure in the pulmonary arteries .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide–cyclic guanosine monophosphate (NO-cGMP) pathway . In this pathway, nitric oxide (NO) is released in response to sexual stimulation, which then stimulates the production of cGMP. The cGMP, in turn, triggers smooth muscle relaxation, allowing for increased blood flow . By inhibiting PDE5, this compound prolongs the action of cGMP, enhancing and sustaining the physiological response to sexual stimulation .
Pharmacokinetics
This compound exhibits linear pharmacokinetics over a certain dosage range . It is rapidly absorbed, with peak plasma levels observed between 30 minutes and 6 hours after administration . It has a long half-life of about 17.5 hours, making it suitable for once-daily dosing . It is metabolized by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle cells , leading to vasodilation . In the context of erectile dysfunction, this allows the corpus cavernosum to fill with blood, facilitating the production of an erection . In the treatment of pulmonary arterial hypertension, it leads to the reduction of blood pressure in the pulmonary arteries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that the compound is a substrate for P-glycoprotein (P-gp) , a protein that can affect the absorption, distribution, and elimination of drugs. Therefore, the presence of P-gp inhibitors could potentially affect the pharmacokinetics of this compound . Furthermore, the metabolic properties of this compound can be influenced by the expression levels of CYP3A isoforms .
Biochemical Analysis
Biochemical Properties
Desmethylene Tadalafil interacts with various enzymes, proteins, and other biomolecules. It is predominantly metabolized by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 . The formations of N-desmethyl sildenafil and this compound were examined using CYP3A supersomes co-expressing human P450 oxidoreductase and cytochrome b5 . These interactions play a crucial role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . For instance, it has been found to influence cell proliferation, migration, and invasion, as well as the expression of epithelial to mesenchymal transition (EMT) and cancer stem cell (CSC)-related markers . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. As a selective inhibitor of PDE5, it degrades cGMP and/or cAMP . This action can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it has a long half-life of about 17.5 hours in healthy subjects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is predominantly metabolized by CYP3A4, CYP3A5, and to a lesser extent by CYP3A7 . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylene Tadalafil typically involves the demethylenation of Tadalafil. This process is catalyzed by cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and to a lesser extent, CYP3A7 . The reaction conditions usually include the presence of nicotinamide adenine dinucleotide phosphate (NADPH) in a potassium phosphate buffer at a pH of 7.4, preincubated at 37°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the process involves large-scale enzymatic reactions using recombinant cytochrome P450 enzymes to achieve the desired demethylenation.
Chemical Reactions Analysis
Types of Reactions
Desmethylene Tadalafil primarily undergoes oxidation and reduction reactions. The demethylenation itself is an oxidative process catalyzed by cytochrome P450 enzymes .
Common Reagents and Conditions
Oxidation: Catalyzed by cytochrome P450 enzymes (CYP3A4, CYP3A5, CYP3A7)
Reduction: Typically involves reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions
Major Products
The major product of the demethylenation reaction is this compound itself. Further oxidation or reduction can lead to various metabolites, depending on the specific conditions and reagents used .
Scientific Research Applications
Desmethylene Tadalafil has several scientific research applications, particularly in the fields of pharmacology and medicinal chemistry. It is used to study the metabolic pathways of PDE5 inhibitors and to understand the role of cytochrome P450 enzymes in drug metabolism . Additionally, it serves as a reference compound in the development of new PDE5 inhibitors with improved pharmacokinetic profiles.
Comparison with Similar Compounds
Similar Compounds
Sildenafil (Viagra): Another PDE5 inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.
Vardenafil (Levitra): Similar to Sildenafil and Tadalafil, used for erectile dysfunction.
Uniqueness
Desmethylene Tadalafil is unique due to its specific metabolic pathway involving the removal of a methylene group. This modification can result in different pharmacokinetic properties compared to other PDE5 inhibitors like Sildenafil and Vardenafil . For instance, Tadalafil has a longer half-life compared to Sildenafil, making it more suitable for chronic dosing .
Conclusion
This compound is a significant compound in the study of PDE5 inhibitors and their metabolic pathways. Its unique properties and the role of cytochrome P450 enzymes in its synthesis make it a valuable subject for pharmacological research.
Properties
IUPAC Name |
(2R,8R)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSPPSAESSMSNY-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432069 | |
Record name | Desmethylene Tadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171489-03-5 | |
Record name | Tadalafil catechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171489035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylene Tadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TADALAFIL CATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15IBL77N0L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper focuses on the metabolic pathways of Tadalafil and Sildenafil, specifically highlighting the role of CYP3A isoforms. How does the formation of Desmethylene Tadalafil compare across different CYP3A isoforms?
A1: The study demonstrates that this compound formation, achieved through demethylenation of Tadalafil, is primarily catalyzed by CYP3A4, followed by CYP3A5. [] CYP3A7 exhibits significantly lower catalytic activity for this reaction compared to the other two isoforms. [] This difference in catalytic efficiency suggests that genetic variations in CYP3A enzyme expression could potentially influence individual responses to Tadalafil.
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